An In-depth Technical Guide to the Synthesis and Characterization of N-[(3-fluorophenyl)methyl]cyclopropanamine
An In-depth Technical Guide to the Synthesis and Characterization of N-[(3-fluorophenyl)methyl]cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound N-[(3-fluorophenyl)methyl]cyclopropanamine. This document details a robust synthetic protocol, thorough characterization methodologies, and expected analytical data, serving as a vital resource for researchers in medicinal chemistry and drug development.
Synthesis
The synthesis of N-[(3-fluorophenyl)methyl]cyclopropanamine is most effectively achieved through a one-pot reductive amination reaction. This widely utilized and efficient method involves the reaction of 3-fluorobenzaldehyde with cyclopropanamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.
Experimental Protocol: Reductive Amination
Materials:
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3-fluorobenzaldehyde
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Cyclopropanamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate
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Hexanes
Procedure:
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Imine Formation: In a clean, dry round-bottom flask, dissolve 3-fluorobenzaldehyde (1.0 equivalent) and cyclopropanamine (1.2 equivalents) in dichloromethane. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. Continue stirring the reaction mixture for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.
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Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-[(3-fluorophenyl)methyl]cyclopropanamine.
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Caption: Synthetic workflow for N-[(3-fluorophenyl)methyl]cyclopropanamine.
Characterization
The structural identity and purity of the synthesized N-[(3-fluorophenyl)methyl]cyclopropanamine are confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR):
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Expected Chemical Shifts (δ): Based on the analysis of structurally similar compounds, the following proton chemical shifts are anticipated:
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Aromatic Protons (C₆H₄F): Multiplets in the range of δ 6.8-7.4 ppm.
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Benzylic Protons (Ar-CH₂-N): A singlet or a sharp multiplet around δ 3.8-4.0 ppm.
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Cyclopropyl Methine Proton (N-CH-): A multiplet in the region of δ 2.1-2.4 ppm.
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Amine Proton (N-H): A broad singlet that may appear between δ 1.5-2.5 ppm, which is exchangeable with D₂O.
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Cyclopropyl Methylene Protons (-CH₂-): Multiplets in the upfield region of δ 0.3-0.8 ppm.
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¹³C NMR (Carbon-13 NMR):
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
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Expected Chemical Shifts (δ): Predicted chemical shifts for the carbon atoms are as follows:
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Aromatic Carbons (C₆H₄F): Signals between δ 113-165 ppm, with the carbon attached to fluorine exhibiting a large C-F coupling constant.
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Benzylic Carbon (Ar-CH₂-N): A signal around δ 50-55 ppm.
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Cyclopropyl Methine Carbon (N-CH-): A signal in the range of δ 30-35 ppm.
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Cyclopropyl Methylene Carbons (-CH₂-): Signals in the upfield region of δ 5-15 ppm.
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| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic C-H | 6.8 - 7.4 (m) | 113 - 130 |
| Aromatic C-F | - | 160 - 165 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C-C | - | 135 - 145 |
| Benzylic CH₂ | 3.8 - 4.0 (s) | 50 - 55 |
| Cyclopropyl CH | 2.1 - 2.4 (m) | 30 - 35 |
| Cyclopropyl CH₂ | 0.3 - 0.8 (m) | 5 - 15 |
| N-H | 1.5 - 2.5 (br s) | - |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-[(3-fluorophenyl)methyl]cyclopropanamine in CDCl₃. (m = multiplet, s = singlet, d = doublet, br s = broad singlet)
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
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Sample Preparation: A thin film of the purified liquid compound is prepared on a salt plate (e.g., NaCl or KBr), or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Expected Absorption Bands:
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N-H Stretch: A weak to medium intensity band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine.
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C-H Stretch (Aromatic): Absorption bands typically appear just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Bands are expected in the 2850-3000 cm⁻¹ region for the benzylic and cyclopropyl C-H bonds.
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C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ range.
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C-N Stretch: A medium intensity band is anticipated in the 1250-1020 cm⁻¹ region.
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C-F Stretch: A strong absorption band is expected between 1000-1400 cm⁻¹.
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| Functional Group | Expected FTIR Absorption Range (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300 - 3500 (weak-medium) |
| C-H Stretch (aromatic) | 3000 - 3100 (medium) |
| C-H Stretch (aliphatic) | 2850 - 3000 (medium) |
| C=C Stretch (aromatic) | 1450 - 1600 (medium-weak) |
| C-N Stretch | 1250 - 1020 (medium) |
| C-F Stretch | 1000 - 1400 (strong) |
Table 2: Expected FTIR Absorption Bands for N-[(3-fluorophenyl)methyl]cyclopropanamine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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Ionization Method: Electrospray Ionization (ESI) is a suitable method for this compound.
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Expected Molecular Ion: The predicted monoisotopic mass of N-[(3-fluorophenyl)methyl]cyclopropanamine (C₁₀H₁₂FN) is 165.0954 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 166.1032.
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Expected Fragmentation Pattern: Common fragmentation pathways for N-benzylamines include cleavage of the benzylic C-N bond. Key expected fragment ions are:
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m/z 91: Tropylium ion ([C₇H₇]⁺) from the cleavage of the benzyl group.
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m/z 109: Fluorotropylium ion ([C₇H₆F]⁺).
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m/z 56: Cyclopropylaminomethyl cation ([C₄H₈N]⁺).
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| Ion | Formula | Predicted m/z | Description |
| [M+H]⁺ | C₁₀H₁₃FN⁺ | 166.1032 | Protonated molecular ion |
| [C₇H₆F]⁺ | C₇H₆F⁺ | 109.0454 | Fluorotropylium ion |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 | Tropylium ion |
| [C₄H₈N]⁺ | C₄H₈N⁺ | 70.0657 | Cyclopropylaminomethyl cation |
Table 3: Predicted Key Ions in the ESI-MS Spectrum of N-[(3-fluorophenyl)methyl]cyclopropanamine.
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Caption: Workflow for the characterization of the synthesized compound.
This comprehensive guide provides the necessary information for the successful synthesis and thorough characterization of N-[(3-fluorophenyl)methyl]cyclopropanamine, facilitating its further investigation and application in scientific research.
